Tyrosinase (56-70)
Description
Properties
sequence |
QNILLSNAPLGPQFP |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tyrosinase (56-70) |
Origin of Product |
United States |
Characterization of Tyrosinase 56 70 Peptide
Identification as a Peptide Fragment of Tyrosinase
Tyrosinase (56-70), also denoted as Ty 56-70, is a nonmutated self-peptide derived from the tyrosinase protein. nih.govnih.govrupress.orgrupress.org It has been identified as an epitope, a specific part of an antigen that is recognized by the immune system. nih.gov In particular, Ty 56-70 is recognized by CD4+ T cells, a type of white blood cell crucial for adaptive immunity. nih.govnih.govrupress.org
Research has shown that this peptide is one of several fragments of the tyrosinase protein that can elicit an immune response. nih.govrupress.org Studies involving the screening of the entire tyrosinase molecule led to the identification of Ty 56-70 as a peptide that could repeatedly stimulate specific cytokine secretion from CD4+ tumor-infiltrating lymphocytes (TILs). rupress.org This finding established its identity as a naturally processed and presented fragment of the larger tyrosinase protein.
Amino Acid Sequence and Compositional Features
The tyrosinase (56-70) peptide is a 15-mer, meaning it is composed of 15 amino acids. rupress.org The specific sequence of these amino acids is crucial for its recognition by the immune system.
The amino acid sequence for tyrosinase (56-70) is: Gln-Asn-Ile-Leu-Leu-Ser-Asn-Ala-Pro-Leu-Gly-Pro-Gln-Phe-Pro rupress.org
This can also be represented by the one-letter code: QNILLSNAPLGPQFP rupress.org
In some research contexts, an alanine (B10760859) has been added to the N-terminus of this sequence. bmj.com The composition of this peptide, rich in both hydrophobic and polar amino acids, influences its binding affinity to Major Histocompatibility Complex (MHC) class II molecules, which is a critical step in its presentation to CD4+ T cells. nih.govrupress.org Studies have determined that the native Ty 56-70 peptide binds to the HLA-DRB1*0401 molecule with an intermediate affinity. rupress.org
Table 1: Amino Acid Sequence of Tyrosinase (56-70)
| Three-Letter Code | One-Letter Code |
|---|---|
| Gln-Asn-Ile-Leu-Leu-Ser-Asn-Ala-Pro-Leu-Gly-Pro-Gln-Phe-Pro | QNILLSNAPLGPQFP |
Immunological Research Perspectives of Tyrosinase 56 70
Recognition by T Lymphocytes and Immunogenicity
The peptide Tyrosinase (56-70) has been established as an epitope recognized by T lymphocytes, demonstrating notable immunogenicity. It is one of several peptides from the tyrosinase protein that can stimulate both CD4+ and CD8+ T cell responses, making tyrosinase a valuable model for developing multivalent cancer vaccines. Current time information in Washington, DC, US.nih.gov
HLA-DR Restriction and Allelic Promiscuity
The presentation of the Tyrosinase (56-70) epitope to CD4+ T cells is restricted by Major Histocompatibility Complex (MHC) class II molecules, specifically certain HLA-DR alleles. Current time information in Washington, DC, US.nih.govnih.govbiochim.robmj.com Research has identified that Tyrosinase (56-70) is presented by the HLA-DRB1*0401 allele. Current time information in Washington, DC, US.nih.govnih.govbiochim.robmj.com Further investigation has shown that this epitope binds to DR4 alleles with a measurable affinity. researchgate.net While the initial identification of Tyrosinase (56-70) was linked to HLA-DR4, there is evidence to suggest that some melanoma helper peptides can be presented by a wider range of HLA-DR molecules than originally described, a phenomenon known as allelic promiscuity. frontiersin.orgallergolyon.fr This promiscuity is advantageous for peptide-based vaccines as it broadens the patient population that could potentially benefit. frontiersin.org However, the full extent of the promiscuous binding of the Tyrosinase (56-70) peptide across various HLA-DR alleles is an area of ongoing investigation.
Role as a Melanoma-Associated Antigen (MAA)
Tyrosinase is a well-established melanoma-associated antigen (MAA), as it is a lineage-specific protein expressed in normal melanocytes and overwhelmingly in melanoma cells. Current time information in Washington, DC, US.nih.govbiochim.ro The peptide Tyrosinase (56-70) functions as an immunodominant epitope derived from this antigen. researchgate.netnih.gov Its recognition by the immune system, specifically by CD4+ T cells, underscores its importance in the context of melanoma immunology. Current time information in Washington, DC, US.nih.govnih.govbiochim.roresearchgate.net The presence of circulating CD4+ T cells in patients that are reactive against Tyrosinase (56-70) suggests that this epitope is naturally processed and presented in vivo, leading to T cell priming and activation. researchgate.net This makes it a significant target for therapeutic strategies aimed at boosting the body's natural defenses against melanoma.
Mechanisms of Antigen Processing and Presentation
The pathway through which the Tyrosinase (56-70) epitope is processed and presented on MHC class II molecules involves specific intracellular machinery.
Proteasome and Transporter Associated with Antigen Processing (TAP) Independence
The presentation of peptides by MHC class II molecules generally follows a distinct pathway from MHC class I molecules. Antigens destined for MHC class II presentation are typically internalized into the endo-lysosomal system, where they are proteolytically cleaved. bmj.com This process is independent of the proteasome and the Transporter associated with Antigen Processing (TAP), which are central to the MHC class I pathway that processes endogenous cytosolic proteins. bmj.com While some tyrosinase epitopes destined for MHC class I presentation are dependent on the proteasome and TAP, the processing of the MHC class II-restricted Tyrosinase (56-70) epitope is expected to occur within endosomal/lysosomal compartments, thus bypassing the need for proteasomal degradation and TAP transport into the endoplasmic reticulum.
Role of Gamma-Interferon-Inducible Lysosomal Thiol Reductase (GILT) in Epitope Generation
The generation of the Tyrosinase (56-70) epitope is significantly influenced by the enzyme Gamma-Interferon-Inducible Lysosomal Thiol Reductase (GILT). researchgate.net GILT is a lysosomal enzyme that facilitates the unfolding of proteins by reducing disulfide bonds, which can expose buried epitopes for processing and loading onto MHC class II molecules. researchgate.net Studies have shown that the expression of GILT in tumor cells markedly enhances the T cell response to the Tyrosinase (56-70) epitope. researchgate.net This suggests that the reduction of disulfide bonds within the tyrosinase protein by GILT is a critical step for the efficient generation and presentation of this specific peptide. researchgate.net The absence or low expression of GILT in some melanoma cells could therefore represent a mechanism of immune evasion, as it would impair the presentation of this immunodominant epitope to CD4+ T cells. researchgate.net
Evaluation of Immunological Responses to Tyrosinase (56-70) Peptides
The evaluation of immunological responses to the Tyrosinase (56-70) peptide, a nonmutated self-peptide derived from the tyrosinase protein, has been a subject of significant research in the context of melanoma immunotherapy. nih.govnih.govrupress.org Studies have focused on its ability to elicit CD4+ T cell responses, its immunogenicity within multi-peptide vaccines, and the factors that can modulate its recognition by the immune system.
Research has identified Tyrosinase (56-70) as an epitope recognized by melanoma-specific CD4+ T cells, particularly in the context of the HLA-DRB1*0401 allele. nih.govnih.govrupress.org The evaluation of these T cell responses often involves in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from melanoma patients with the synthetic peptide. rupress.org The subsequent T cell activation is quantified by measuring the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). rupress.orgnih.gov
In a clinical trial involving a vaccine with six melanoma helper peptides (6MHP), the specific immune response to Tyrosinase (56-70) was assessed. nih.govnih.gov The findings from this research provided insights into the relative immunogenicity of this peptide compared to others included in the vaccine.
Below are data tables summarizing key research findings on the immunological evaluation of Tyrosinase (56-70).
Table 1: Immunogenicity of Tyrosinase (56-70) in a Multi-Peptide Vaccine Trial
| Epitope | Sequence | Immune Response Type | Response Rate (%) |
|---|---|---|---|
| Tyrosinase (56-70) | AQNILLSNAPLGPQFP | T-cell Response | 5 |
| Antibody Response | 6 |
Data sourced from a study of 37 patients with stage IIIB to IV melanoma vaccinated with a 6 melanoma helper peptides (6MHP) vaccine. nih.govnih.gov
Table 2: Comparative T-Cell Immunogenicity of Peptides in the 6MHP Vaccine
| Peptide Epitope | T-cell Response Rate (%) |
|---|---|
| MAGE-A3 (281-295) | 49 |
| Tyrosinase (386-406) | 32 |
| Melan-A/MART-1 (51-73) | 24 |
| MAGE-A1,2,3,6 (121-134) | 22 |
| Tyrosinase (56-70) | 5 |
| gp100 (44-59) | 5 |
This table illustrates the hierarchy of T-cell responses to the individual peptides within the 6MHP vaccine, as detected in peripheral blood mononuclear cells (PBMC) and/or short-term in vitro-sensitized T cells (SIN). nih.gov
Further research has explored methods to enhance the immunological recognition of the Tyrosinase (56-70) peptide. One study demonstrated that the expression of γ-interferon-inducible lysosomal thiol reductase (GILT) in melanoma cells significantly enhanced CD4+ T cell responses to this epitope. rupress.org Another investigation showed that treating melanoma cells with bryostatin-1 (B1241195) could also augment the presentation of the Tyrosinase (56-70) peptide, leading to increased recognition by specific CD4+ T cells, as measured by IL-2 production. nih.gov
The evaluation of T cell responses to Tyrosinase (56-70) has been conducted using various assays. The enzyme-linked immunospot (ELISPOT) assay for IFN-γ is a common method to quantify peptide-specific T cells. rupress.orgaacrjournals.org In these assays, CD4+ T cells from melanoma patients are co-cultured with antigen-presenting cells (APCs) pulsed with the Tyrosinase (56-70) peptide. rupress.org The number of IFN-γ-secreting spots provides a quantitative measure of the T cell response. Similarly, enzyme-linked immunosorbent assays (ELISA) have been employed to measure the concentration of cytokines like IL-2 in the supernatant of T cell cultures stimulated with the peptide. nih.gov
While Tyrosinase (56-70) has been established as a valid T cell epitope, its immunogenicity in vaccine studies appears to be lower than that of other melanoma-associated peptides. nih.gov In some studies, no significant CD4+ T cell reactivity against Tyrosinase (56-70) was observed in certain patients, even when responses to other peptides like Melan-A/MART-1 (51–73) were present. pnas.org
Table 3: Summary of Research Findings on Tyrosinase (56-70) Immunological Evaluation
| Research Focus | Key Finding | Measurement | Reference |
|---|---|---|---|
| T-Cell Recognition | Identified as an HLA-DRB1*0401-restricted epitope for CD4+ T cells. | T-cell stimulation assays | nih.govnih.gov |
| Vaccine Immunogenicity | Low T-cell (5%) and antibody (6%) response rates in a 6MHP vaccine trial. | ELISPOT, ELISA | nih.govnih.gov |
| Response Enhancement (GILT) | GILT expression in melanoma cells enhances T-cell response to the epitope. | IFN-γ ELISPOT | rupress.org |
| Response Enhancement (Bryostatin-1) | Bryostatin-1 treatment of melanoma cells increases T-cell recognition. | IL-2 ELISA | nih.gov |
Biochemical and Enzymatic Activity Modulation by Tyrosinase 56 70 if Applicable
Potential Role as a Modulator of Tyrosinase Enzyme Activity
Peptides derived from various protein sources have demonstrated the ability to modulate the activity of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netencyclopedia.pub This modulation primarily involves the inhibition of the enzyme, which is a target for applications in cosmetics and medicine to address hyperpigmentation. wikipedia.org The mechanisms behind this inhibition are multifaceted and are influenced by the peptide's structure and amino acid composition.
Peptides can inhibit tyrosinase through several key mechanisms, including physically blocking the active site, chelating the copper ions essential for its catalytic function, and interrupting the oxidative reactions catalyzed by the enzyme. nih.govresearchgate.netencyclopedia.pubnih.gov
A primary mechanism of tyrosinase inhibition by peptides is the occupation of the enzyme's active site. nih.govresearchgate.net By binding to the catalytic pocket, these peptides prevent the natural substrate, such as L-tyrosine, from accessing the site, thereby competitively inhibiting the enzyme's activity. mdpi.commdpi.com Molecular docking studies have shown that peptides can form stable conformations within the active site through various interactions, including hydrogen bonds and van der Waals forces. mdpi.com This effectively disrupts the integrity of the binding site and hinders the catalytic process. mdpi.com
Tyrosinase is a metalloenzyme that contains two copper atoms at its active site, which are crucial for its catalytic function. wikipedia.orgscbt.comnih.gov These copper ions play a direct role in the hydroxylation of monophenols and the oxidation of diphenols. nih.govsemanticscholar.org Certain peptides can chelate these copper ions, a process that can interrupt the enzyme's oxidative action and thus inhibit melanin synthesis. nih.govresearchgate.netnih.gov While strong copper chelating activity does not always directly correlate with high tyrosinase inhibitory effects, it is a recognized mechanism of inhibition. bohrium.com
The amino acid composition and sequence of a peptide are critical determinants of its tyrosinase inhibitory potential. nih.gov Research indicates that specific types of amino acids and their positions within the peptide chain significantly influence its interaction with the tyrosinase enzyme.
Hydrophobic and aromatic amino acids are particularly noteworthy for their role in tyrosinase inhibition. mdpi.com Peptides containing hydrophobic amino acid residues, especially at the ends of the chain, are more likely to bind to the hydrophobic pocket near the tyrosinase active site, forming a stable complex. nih.govmdpi.com Aromatic amino acids, such as tyrosine and tryptophan, can also contribute to the stability of the enzyme-peptide binding through interactions with histidine residues in the active site. bohrium.com For instance, peptides with hydrophobic side chains and aromatic amino acids at their termini have been shown to exhibit strong tyrosinase inhibitory activity. mdpi.com
Conversely, the presence of certain amino acids can be less favorable for inhibition. For example, a positively charged amino acid like arginine at the N-terminal does not appear to favor the binding of the peptide to tyrosinase. nih.gov The presence of polar or uncharged amino acid residues like serine and cysteine has also been noted in effective tyrosinase inhibitor peptides. mdpi.com
The following table summarizes the influence of different amino acid characteristics on tyrosinase inhibition:
| Amino Acid Characteristic | Influence on Tyrosinase Inhibition |
| Hydrophobicity | Generally enhances inhibitory activity, especially when present at the peptide termini. nih.govmdpi.comnih.gov |
| Aromaticity | Aromatic residues like tyrosine and tryptophan can stabilize the enzyme-peptide complex. mdpi.combohrium.com |
| Charge | Positively charged residues at the N-terminus may be unfavorable for binding. nih.gov |
| Polarity | Polar or uncharged residues such as serine and cysteine are found in some effective inhibitors. mdpi.com |
| Specific Residues | Cysteine and tyrosine at the N- and C-terminal ultimate positions, respectively, tend to favor binding to the active site. nih.gov |
Mechanisms of Tyrosinase Inhibition by Peptides (General Context)
Copper Ion Chelation
Structure-Activity Relationship (SAR) Studies for Tyrosinase Inhibitory Peptides
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological activity, specifically its ability to inhibit tyrosinase. These studies investigate the relationship between various structural features of peptides and their inhibitory potency. mdpi.comnih.govacs.org
Key findings from SAR studies on tyrosinase inhibitory peptides indicate that properties such as hydrophobicity and the specific types and positions of amino acids are significant. nih.gov It has been observed that hydrophobic and/or polar neutral properties can facilitate or stabilize the binding of a peptide to tyrosinase. nih.gov The length and molecular weight of peptides can also affect their inhibitory activities. bohrium.com
Molecular docking simulations are often employed in SAR studies to visualize and analyze the binding interactions between peptides and the tyrosinase active site. mdpi.commdpi.comacs.org These computational models help to elucidate how specific amino acid residues of the peptide interact with the amino acid residues of the enzyme, providing insights into the mechanism of inhibition. mdpi.com For example, docking studies have revealed that the presence of hydrophobic amino acids at the beginning and end of a peptide chain can lead to additional interactions with the copper active site of tyrosinase. nih.gov
The table below presents findings from SAR studies on various tyrosinase inhibitory peptides, highlighting the relationship between their structure and inhibitory activity.
| Peptide/Compound | Key Structural Features | Inhibitory Activity (IC50) | SAR Insights |
| IIPFIF | Contains hydrophobic and aromatic amino acids. mdpi.com | 6.16 mg/mL mdpi.com | Hydrophobic side chains and aromatic amino acids at the ends favor binding to the hydrophobic pocket near the tyrosinase active site. mdpi.com |
| TIPPPT | - | 7.59 mg/mL mdpi.com | - |
| ILFTLL | - | 9.25 mg/mL mdpi.com | - |
| DIP1 | Contains aromatic amino acid residues (Tyrosine and Aspartic Acid). bohrium.com | 3.04 ± 0.39 mM bohrium.com | Aromatic residues interact with key hotspots in the tyrosinase active site; also exhibits copper chelating activity. bohrium.com |
| Kuwanon G (KG) | Flavonoid. mdpi.com | 67.6 µM (for L-tyrosine oxidation) mdpi.com | The methyl cyclohexene (B86901) ring moiety is implicated in tyrosinase inhibition. mdpi.com |
| Mulberrofuran G (MG) | Benzofuran flavonoid. mdpi.com | 6.35 ± 0.45 µM (for L-tyrosine oxidation) mdpi.com | Demonstrates competitive inhibition. mdpi.com |
| Compound 2n | 4-thioflavone derivative. acs.org | 1.12 ± 0.04 μM acs.org | Exhibited competitive inhibition. acs.org |
Advanced Methodologies in Tyrosinase 56 70 Research
In Vitro Assays for Peptide Activity Evaluation
The primary method for evaluating the inhibitory effect of peptides on tyrosinase is through in vitro enzyme activity assays. These assays typically utilize mushroom tyrosinase due to its commercial availability and high homology to mammalian tyrosinase. researchgate.net The fundamental principle involves measuring the enzymatic reaction in the presence and absence of the inhibitory peptide.
A common substrate used in these assays is L-DOPA. mdpi.com The reaction progress, often the formation of dopachrome, is monitored spectrophotometrically. The inhibitory activity of a peptide is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to reduce the enzyme's activity by 50%. mdpi.comnih.gov For instance, novel tripeptides CSF, CSN, and CVL demonstrated IC50 values of 136.04, 177.74, and 261.79 µM, respectively, against mushroom tyrosinase. mdpi.com Similarly, the peptide Ala-His-Tyr-Tyr-Asp (AHYYD) was found to inhibit tyrosinase with an IC50 value of 2.012 ± 0.088 mM. nih.gov
To understand the mechanism of inhibition, kinetic analyses are performed using Lineweaver-Burk plots. mdpi.com This analysis helps to determine whether the inhibition is competitive, non-competitive, or mixed-type. For example, a study on the peptide CSF revealed its mode of inhibition through this method. mdpi.com Furthermore, in vitro assays on cell lines, such as B16F10 melanoma cells, are employed to assess the peptide's ability to reduce melanin (B1238610) content and intracellular tyrosinase activity. nih.govfrontiersin.org
Table 1: Examples of In Vitro Tyrosinase Inhibition by Peptides
| Peptide | Source/Method | Substrate | IC50 Value | Reference |
| CSF | Molecular Modeling | L-DOPA | 136.04 ± 4.02 µM | mdpi.com |
| CSN | Molecular Modeling | L-DOPA | 177.74 ± 2.66 µM | mdpi.com |
| CVL | Molecular Modeling | L-DOPA | 261.79 ± 3.64 µM | mdpi.com |
| AHYYD | Nacre of Pinctada martensii | L-Tyrosine | 2.012 ± 0.088 mM | nih.gov |
| YPNPY | Nacre of Hyriopsis cumingii | L-Tyrosine | 0.545 ± 0.028 mM | mdpi.com |
| DLGFLARGF | Grass Carp Scale Gelatin | Not Specified | 3.09 mM | frontiersin.org |
| YYP | Atrina pectinata Mantle | Not Specified | 1.764 ± 0.025 mM | mdpi.com |
Computational Approaches for Peptide Design and Prediction
Computational methods have become indispensable in the discovery and design of novel tyrosinase inhibitory peptides. These approaches offer a rapid and cost-effective means to screen large libraries of peptides and predict their potential activity before undertaking laborious and expensive experimental work. researchgate.net
Bioinformatics Tools for Sequence Analysis
Bioinformatics tools are crucial for analyzing peptide sequences to identify features that may contribute to their tyrosinase inhibitory activity. By analyzing the sequences of known tyrosinase inhibitory peptides, researchers can identify patterns, such as the prevalence of certain amino acids or specific terminal residues. nih.gov For example, analysis has shown that hydrophobic and/or polar neutral properties may facilitate peptide binding to tyrosinase. nih.gov
Several web-based tools and databases are available for this purpose. For instance, the UniProt database is used for comparing identified peptide sequences. nih.govmdpi.com Tools like PeptideMass can compute the masses of peptides generated from a protein sequence, which is useful in identifying peptides from mass spectrometry data. expasy.org Furthermore, specialized tools like pepFunk have been developed for peptide-centric functional analysis, which can be adapted for studying tyrosinase inhibitors. oup.com The development of predictive models, such as TIPred-MVFF, which uses machine learning algorithms to identify tyrosinase inhibitory peptides from sequence information alone, represents a significant advancement in the field. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of tyrosinase research, docking is used to simulate the interaction between a peptide and the tyrosinase enzyme, predicting binding modes and affinities. nih.govdovepress.com The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is frequently used as the receptor for these simulations. nih.govmdpi.comdovepress.com The results of docking studies can provide insights into the key amino acid residues involved in the interaction. For example, docking studies have revealed that peptides can bind to the active site of tyrosinase through hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the peptide-tyrosinase complex over time. mdpi.comnih.govresearchgate.net MD simulations provide a more dynamic picture of the binding event, confirming the stability of interactions identified through docking and highlighting the persistence of key interactions. mdpi.com For instance, MD simulations have been used to demonstrate the stability of tripeptide-tyrosinase complexes and to explore the conformational changes and structural stability of these complexes. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net In the field of tyrosinase inhibitors, QSAR models are developed to predict the inhibitory activity of peptides based on their structural features, represented by molecular descriptors. nih.govcore.ac.uk
These models are built using a dataset of compounds with known tyrosinase inhibitory activity. nih.gov Various machine learning algorithms, such as multiple linear regression and neural networks, can be used to construct the QSAR models. researchgate.netmdpi.com Once validated, these models can be used to screen large virtual libraries of peptides to identify potential new inhibitors with high predicted activity. nih.gov For example, a QSAR model was successfully used to screen for new bipiperidine series as tyrosinase inhibitors. nih.gov The development of accurate QSAR models provides a valuable tool for the rational design of novel and potent tyrosinase inhibitory peptides. researchgate.net
Techniques for Peptide Synthesis and Purification for Research Applications
Once promising peptide candidates are identified through computational screening or other methods, they need to be synthesized and purified for in vitro activity evaluation.
The most common method for synthesizing peptides for research purposes is solid-phase peptide synthesis (SPPS). nih.govencyclopedia.pub SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. This method is advantageous as it simplifies the purification process after each coupling step. encyclopedia.pub
After synthesis, the crude peptide is cleaved from the solid support and purified. The most widely used technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comacs.org RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity. Other purification techniques that can be employed include ultrafiltration and gel filtration chromatography, which separate peptides based on their size. mdpi.com The purity of the final peptide is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry. nih.gov
Future Directions in Tyrosinase 56 70 Peptide Research
Elucidation of Novel Interaction Mechanisms
A primary focus of future research will be to move beyond the established T-cell receptor (TCR) interaction and explore other potential binding mechanisms and molecular interactions of the Tyrosinase (56-70) peptide. The broader field of tyrosinase-related peptide research provides a roadmap for these investigations, particularly in understanding how peptides interact with the tyrosinase enzyme itself or other biological molecules.
Detailed research into various tyrosinase inhibitory peptides (TIPs) has revealed several key interaction mechanisms that could be explored for Tyrosinase (56-70). These include:
Copper Chelation: The tyrosinase enzyme's active site contains two crucial copper ions. researchgate.netmdpi.com Peptides containing specific residues like cysteine, aspartic acid, and glutamic acid can chelate these copper ions, inhibiting enzyme activity. dovepress.commdpi.com Future studies could investigate whether Tyrosinase (56-70) possesses any latent copper-binding capabilities, which would represent a novel, non-immunological function.
Hydrophobic and Electrostatic Interactions: The binding affinity of peptides is often dictated by hydrophobic interactions with pockets in the target protein and electrostatic forces such as hydrogen bonds. nih.gov For instance, hydrophobic amino acids like leucine (B10760876) and phenylalanine contribute to strong binding with the tyrosinase enzyme. dovepress.com Computational docking studies on Tyrosinase (56-70) could predict its binding potential to proteins other than the MHC complex, based on its amino acid sequence and resulting physicochemical properties.
Competitive and Non-Competitive Inhibition: Kinetic analyses help determine the mode of action by which a peptide may inhibit an enzyme. A peptide can act as a competitive inhibitor by binding to the enzyme's active site or as a non-competitive inhibitor by binding to an allosteric site. mdpi.commdpi.com While Tyrosinase (56-70) is known as an immune epitope, its potential to act as a substrate or inhibitor for the tyrosinase enzyme has not been fully explored. Kinetic assays could clarify this, providing a more complete picture of its biological activity. acs.org
Table 1: Investigated Interaction Mechanisms in Tyrosinase-Related Peptides
| Interaction Mechanism | Key Amino Acid Residues | Method of Analysis | Research Finding |
|---|---|---|---|
| Copper Chelation | Cysteine, Aspartic Acid, Histidine | Copper Chelating Activity Assay, Molecular Docking | Peptides can directly bind to copper ions in the tyrosinase active site, blocking substrate access. mdpi.commdpi.com |
| Hydrophobic Interaction | Leucine, Phenylalanine, Tryptophan | Molecular Docking, Structure-Activity Relationship (SAR) | Aromatic and aliphatic side chains enhance binding to hydrophobic regions of the enzyme, increasing inhibitory capacity. dovepress.comnih.gov |
| Competitive Inhibition | Varies (sequence-dependent) | Lineweaver-Burk Analysis, Enzyme Kinetics | Peptides can directly occupy the enzyme's active site, preventing the natural substrate (e.g., L-tyrosine) from binding. mdpi.com |
Development of Advanced Research Models
The evolution of computational power and modeling algorithms offers new avenues for predicting and understanding the behavior of peptides like Tyrosinase (56-70). Future research will increasingly rely on these in silico tools to guide and refine laboratory experiments.
Predictive Machine Learning Models: Recently, machine learning models have been developed to predict the activity of tyrosinase inhibitory peptides based solely on their amino acid sequence. nih.gov For example, the TIPred-MVFF model utilizes a multi-view feature fusion strategy to achieve high accuracy in predicting inhibitory potential. nih.gov Such models could be adapted to predict the immunogenicity of Tyrosinase (56-70) and its variants with different HLA types, or even screen for potential off-target interactions, accelerating the design of more effective peptide-based therapies.
Molecular Docking and Dynamics Simulations: These computational techniques are crucial for visualizing and analyzing the binding of a peptide to its target protein at an atomic level. nih.govmdpi.com Molecular docking can predict the most likely binding pose of Tyrosinase (56-70) within the HLA-DRB1*0401 binding groove, while molecular dynamics simulations can reveal the stability of this interaction over time. rupress.orgmdpi.com These models can be used to engineer modified versions of the peptide with enhanced binding affinity and T-cell stimulatory properties, a strategy that has proven successful for Tyrosinase (56-70) and other melanoma epitopes. nih.gov
Single-Cell Sequencing Technologies: The advent of single-cell multi-omics allows for the high-resolution analysis of individual T-cell responses. By combining single-cell RNA sequencing (scRNA-seq) with TCR sequencing, researchers can analyze the transcriptomic profile of T-cells that specifically recognize the Tyrosinase (56-70) peptide. This approach can identify the specific gene expression signatures associated with a productive anti-tumor immune response, moving beyond simple measures like cytokine secretion. mdpi.com
Integration of Multi-Omics Approaches for Comprehensive Understanding
To fully grasp the systemic impact of the Tyrosinase (56-70) peptide, particularly in the context of immunotherapy, researchers must adopt integrated multi-omics approaches. mdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the peptide's effects. frontlinegenomics.comnih.gov
For instance, in a clinical trial setting for a melanoma vaccine containing Tyrosinase (56-70), a multi-omics strategy could be employed:
Genomics: Patient HLA-typing (genomic data) can be correlated with the strength of the T-cell response to the peptide.
Transcriptomics (RNA-seq): Changes in gene expression in peripheral blood mononuclear cells (PBMCs) can be monitored after vaccination to identify activated cellular pathways.
Proteomics: Mass spectrometry can be used to analyze the serum proteome for biomarkers that correlate with clinical outcomes, such as the induction of specific antibodies or inflammatory proteins. aacrjournals.org
Metabolomics: Changes in the metabolic profiles of T-cells upon stimulation with the peptide can reveal shifts in cellular energy usage associated with activation and memory formation.
By integrating these datasets, researchers can move from a reductionist view to a comprehensive understanding of the immune response. nih.gov This approach can help identify predictive biomarkers for patient response to vaccines incorporating the Tyrosinase (56-70) peptide and uncover novel mechanisms of action or resistance, paving the way for more personalized and effective cancer immunotherapies.
Q & A
Q. What are the primary research applications of Tyrosinase (56-70) in melanogenesis studies?
Tyrosinase (56-70), a peptide fragment of the full-length enzyme, is commonly used to study melanin synthesis mechanisms. Researchers employ it to investigate substrate binding, catalytic activity, and inhibition kinetics. Standard assays include spectrophotometric monitoring of dopachrome formation or L-DOPA oxidation rates . Its role in hyperpigmentation studies is pivotal, as it allows comparative analysis of human vs. mushroom tyrosinase activity, addressing limitations in prior models .
Q. How do researchers validate the specificity of Tyrosinase (56-70) inhibitors in vitro?
Inhibitor specificity is validated through dose-response assays (e.g., IC₅₀ determination) coupled with negative controls using non-target enzymes (e.g., catalase or horseradish peroxidase). Kinetic analyses (Michaelis-Menten plots) are used to distinguish competitive vs. non-competitive inhibition. Cross-reactivity is minimized by optimizing buffer conditions (pH 6.8, 25°C) and pre-incubating inhibitors with the enzyme before substrate addition .
Q. What statistical methods are recommended for analyzing tyrosinase inhibition data?
Basic statistical frameworks include Student’s t-test for paired/unpaired comparisons and ANOVA for multi-group analyses. Data normality is assessed via Shapiro-Wilk tests, and non-parametric alternatives (e.g., Mann-Whitney U test) are used for skewed distributions. Confidence intervals (95%) and p-values (<0.05) are standard for establishing significance .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize experimental conditions for Tyrosinase (56-70) inhibition assays?
RSM integrates factorial design and central composite models to identify optimal assay parameters (e.g., enzyme concentration, pH, incubation time) with minimal experimental runs. For example, García & Furlan (2023) used RSM to optimize TLC autography conditions for tyrosinase inhibitors, achieving a 30% reduction in false positives by adjusting gel-entrapped enzyme ratios and incubation temperatures . Key steps include:
- Defining independent variables (e.g., substrate concentration, inhibitor solubility).
- Conducting a Box-Behnken design to map response surfaces.
- Validating predictions via confirmatory experiments .
Q. What strategies resolve contradictions in tyrosinase inhibition data across studies?
Discrepancies often arise from variability in enzyme sources (human vs. fungal) or assay conditions. Mitigation strategies include:
- Standardizing protocols (e.g., ISO 20776 guidelines for enzyme activity).
- Cross-validating results with orthogonal methods (e.g., HPLC quantification of melanin vs. spectrophotometry).
- Meta-analysis of published data to identify confounding variables (e.g., ionic strength, cofactor availability) .
Q. How can multi-omics approaches enhance understanding of Tyrosinase (56-70) regulatory networks?
Integrative analysis of transcriptomics (gene expression profiles), proteomics (post-translational modifications), and metabolomics (melanin pathway intermediates) identifies upstream regulators (e.g., MITF transcription factor) and downstream effectors. For instance, CRISPR-Cas9 knockout models combined with LC-MS/MS reveal compensatory pathways in melanocytes under tyrosinase inhibition .
Methodological Guidelines
Designing a robust experimental workflow for Tyrosinase (56-70) studies:
- Hypothesis formulation : Align with gaps in literature (e.g., "Does Tyrosinase (56-70) exhibit allosteric regulation in human melanocytes?").
- Controls : Include positive (kojic acid) and negative (DMSO vehicle) controls.
- Data documentation : Use lab notebooks with timestamps and raw data backups (e.g., Open Science Framework) .
Addressing reproducibility challenges in tyrosinase assays:
- Inter-lab calibration : Share reference samples (e.g., lyophilized tyrosinase) across collaborators.
- Blinded analysis : Assign independent researchers for data collection and interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
